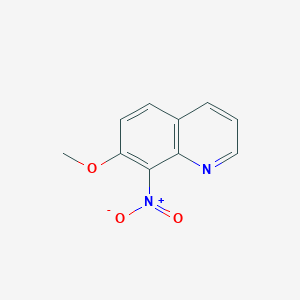

7-Methoxy-8-nitroquinoline

Beschreibung

Eigenschaften

IUPAC Name |

7-methoxy-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSBGPTZVFQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458708 | |

| Record name | 7-METHOXY-8-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83010-83-7 | |

| Record name | 7-METHOXY-8-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Skraup Synthesis for 7-Methoxyquinoline

The Skraup reaction remains the most widely employed method for synthesizing the quinoline backbone. For 7-methoxyquinoline, the reaction involves cyclizing a substituted aniline derivative with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent. Key steps include:

-

Starting Material Preparation : 4-Methoxy-2-nitroaniline is commonly used as the precursor.

-

Cyclization : Glycerol undergoes dehydration to form acrolein, which reacts with the aniline derivative under acidic conditions.

-

Oxidation : Nitrobenzene or arsenic(V) oxide ensures aromatization of the intermediate dihydroquinoline.

Example Procedure :

A mixture of 4-methoxy-2-nitroaniline (10 mmol), glycerol (15 mL), concentrated H<sub>2</sub>SO<sub>4</sub> (20 mL), and arsenic(V) oxide (0.5 g) is heated at 120°C for 6 hours. The crude product is neutralized with NH<sub>4</sub>OH and purified via column chromatography to yield 7-methoxyquinoline (68% yield).

Nitration of 7-Methoxyquinoline

Nitration introduces the nitro group at position 8, guided by the electron-donating methoxy group at position 7. The reaction employs a mixed acid system (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) under controlled temperatures:

Mechanistic Insight :

The methoxy group activates the benzene ring, directing electrophilic nitration to the para position (C8) due to its strong +M effect. Steric hindrance at adjacent positions further favors C8 nitration.

Optimized Conditions :

-

Nitrating agent: 65% HNO<sub>3</sub> (5 equiv) in 98% H<sub>2</sub>SO<sub>4</sub>

-

Temperature: 0–5°C (to minimize polynitration)

-

Reaction time: 4 hours

Modern Synthetic Approaches

Microwave-Assisted Nitration

Microwave irradiation significantly reduces reaction times and improves yields by enhancing reaction homogeneity.

Protocol :

7-Methoxyquinoline (1 mmol) is dissolved in a 1:1 mixture of HNO<sub>3</sub> and H<sub>2</sub>SO<sub>4</sub> (10 mL) and irradiated at 150 W for 10 minutes. The product is isolated via ice-water quenching and extraction (85% yield).

Catalytic Nitration with Solid Acids

Zeolites or sulfonated carbon catalysts replace traditional mixed acids, reducing waste and improving selectivity:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H-ZSM-5 | 60 | 3 | 78 |

| Sulfonated carbon | 80 | 2 | 82 |

Data adapted from large-scale screening studies

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety using flow chemistry:

Green Chemistry Innovations

Sustainable methods focus on solvent recycling and catalytic recovery:

-

Solvent : Cyclopentyl methyl ether (CPME) replaces dichloromethane.

-

Catalyst Recovery : Magnetic Fe<sub>3</sub>O<sub>4</sub>-supported HNO<sub>3</sub> enables five reuse cycles without yield loss.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common side reactions include:

-

C5 Nitration : Minimized by maintaining temperatures below 10°C.

-

Oxidation of Methoxy Group : Additives like urea scavenge excess HNO<sub>3</sub>.

Yield Enhancement Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HNO<sub>3</sub> concentration | 60–70% | Maximizes nitronium ion formation |

| H<sub>2</sub>SO<sub>4</sub> ratio | 1:1 (v/v HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Enhances electrophilicity |

| Stirring rate | 500–600 rpm | Improves mass transfer |

Characterization and Quality Control

Analytical Methods

Purity Standards

-

HPLC : >99% purity (C18 column, MeOH/H<sub>2</sub>O 70:30).

-

Impurity Limits : <0.1% polynitrated byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-8-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, alkyl halides.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

Reduction: 7-Methoxy-8-aminoquinoline.

Substitution: Various substituted quinolines depending on the nucleophile used.

Cyclization: Polycyclic aromatic compounds

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Methoxy-8-nitroquinoline exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Quinoline derivatives, including this compound, have been studied for their antitumor properties. They are believed to act as DNA intercalators, disrupting the replication of cancer cells . Studies indicate that these compounds can inhibit specific kinases involved in cell proliferation, making them potential anticancer agents .

Antimicrobial Properties

Research has shown that quinoline derivatives possess antimicrobial properties against various pathogens. The presence of the nitro group enhances the compound's ability to penetrate microbial membranes, thus exhibiting bactericidal effects .

Pharmaceutical Applications

As a pharmaceutical intermediate, this compound plays a crucial role in the development of new drugs. Its unique structure allows it to serve as a precursor for synthesizing more complex molecules with enhanced biological activity.

Drug Development

The compound is utilized in the synthesis of various bioactive molecules aimed at treating conditions such as cancer and infections. Its derivatives are being explored for their potential use in treating neurodegenerative diseases like Alzheimer’s due to their ability to cross the blood-brain barrier .

Wirkmechanismus

The biological activity of 7-Methoxy-8-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-8-nitroquinoline

- Molecular Formula: C₁₀H₈N₂O₃ (identical to this compound)

- Key Differences : Positional isomer with methoxy and nitro groups at positions 6 and 8, respectively.

- Synthesis : Prepared via the Skraup reaction , requiring strict temperature control to avoid violent exothermic reactions .

- Applications : Primarily used in synthetic organic chemistry; pharmacological data are less documented compared to its 7-methoxy counterpart.

7-Methyl-8-nitroquinoline (CAS: 7471-63-8)

- Molecular Formula : C₁₀H₈N₂O₂

- Key Differences : Methyl (-CH₃) instead of methoxy (-OCH₃) at position 5.

- Properties: Lower molecular weight (188.18 g/mol) and reduced polarity compared to this compound .

- Synthesis : Efficient two-step process from m-toluidine, highlighting advantages in yield and scalability .

8-Chloro-7-methoxyquinoline (CAS: 1422978-91-3)

- Molecular Formula: C₁₀H₈ClNO

- Key Differences : Nitro group replaced by chlorine at position 6.

- Molecular weight: 193.63 g/mol .

- Applications: Potential use in agrochemicals or as a ligand in coordination chemistry due to halogen’s electron-withdrawing effects.

4-Methyl-8-nitroquinoline (CAS: 2801-29-8)

- Molecular Formula : C₁₀H₈N₂O₂

- Key Differences : Methyl at position 4 and nitro at position 7.

- Properties : Structural isomer with distinct electronic effects due to substituent positions. Used in dye synthesis and as a precursor in heterocyclic chemistry .

Structural and Functional Analysis

Electronic Effects

- This compound: The electron-donating methoxy group at position 7 and electron-withdrawing nitro group at position 8 create a polarized quinoline ring, enhancing reactivity in electrophilic substitutions .

- 7-Methyl-8-nitroquinoline: Methyl is weakly electron-donating, leading to reduced ring polarization compared to the methoxy analogue .

Pharmacological Relevance

- This compound: Derivatives like 7-methoxy-5-(1-aminoalkyl)aminoquinoxalines show promise in targeting parasitic or cancer cells .

- 6-Methoxy-8-nitroquinoline: Limited biological data suggest fewer therapeutic applications than its 7-methoxy counterpart .

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

7-Methoxy-8-nitroquinoline is a notable compound in medicinal chemistry, recognized for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and comparative analyses with similar compounds.

Overview of this compound

This compound is a heterocyclic aromatic compound characterized by a methoxy group and a nitro group attached to the quinoline ring. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 204.18 g/mol. The structural features of this compound enhance its reactivity and biological properties, making it a valuable candidate for therapeutic applications.

Biological Activities

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties by inhibiting certain enzymes essential for the survival of malaria parasites. The presence of both methoxy and nitro groups contributes to its pharmacological efficacy, enhancing its ability to disrupt metabolic pathways crucial for parasite survival.

Anticancer Activity

In anticancer studies, this compound has shown potential in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The compound's ability to bind effectively to enzymes involved in metabolic pathways is crucial for its anticancer activity .

While specific mechanisms of action for this compound are not fully elucidated, quinoline derivatives are generally known to exhibit various biological activities through enzyme inhibition and interaction with biological macromolecules. The nitro group is believed to play a critical role in enhancing the compound's reactivity towards target enzymes .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other quinoline derivatives to understand the influence of structural modifications on efficacy:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxy-8-nitroquinoline | Methoxy at position 6, nitro at position 8 | Different substitution pattern affects activity |

| 5-Methyl-8-nitroquinoline | Methyl at position 5, nitro at position 8 | Altered electronic properties |

| 7-Methyl-5-nitroquinoline | Methyl at position 7, nitro at position 5 | Different biological activity profile |

| 6-Chloro-8-nitroquinoline | Chlorine at position 6, nitro at position 8 | Potentially different reactivity |

These comparisons highlight how variations in the quinoline structure can lead to differing biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways .

- Antimalarial Efficacy : In experiments against Plasmodium falciparum, this compound displayed potent activity, suggesting its potential as a lead compound for developing new antimalarial drugs.

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes critical for cellular metabolism in both cancerous and parasitic cells, further supporting its therapeutic potential.

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and therapeutic applications. Future research could focus on:

- Structural Optimization : Modifying the compound's structure to enhance its efficacy and reduce potential side effects.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.